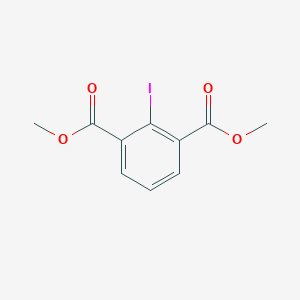

Dimethyl 2-iodobenzene-1,3-dicarboxylate

Descripción general

Descripción

Dimethyl 2-iodobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9IO4. It is a derivative of isophthalic acid, where two carboxyl groups are esterified with methanol, and one of the benzene ring’s hydrogen atoms is substituted with an iodine atom. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 2-iodobenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the iodination of dimethyl isophthalate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 2-iodobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Various substituted isophthalates.

Coupling Reactions: Biaryl compounds.

Reduction Reactions: Dimethyl 2-hydroxybenzene-1,3-dicarboxylate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dimethyl 2-iodobenzene-1,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules. Its high reactivity due to the carbon-iodine bond allows it to participate in:

- Substitution Reactions : The iodine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions : It is utilized in palladium-catalyzed coupling reactions (e.g., Suzuki and Sonogashira couplings) to create biaryl compounds .

Pharmaceutical Development

In medicinal chemistry, this compound acts as a precursor for synthesizing biologically active compounds. Notable applications include:

- Development of anti-cancer agents : Compounds derived from this compound have shown potential in targeting cancer cells.

- Synthesis of anti-inflammatory drugs , leveraging its ability to form complex molecular structures that interact with biological targets.

Material Science

In industrial applications, this compound is employed in producing specialty chemicals and materials:

- Polymers : It can be used as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties.

- Dyes : The compound's structure allows it to participate in reactions that yield vibrant dyes used in textiles and other industries .

Case Study 1: Synthesis of Biaryl Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a palladium-catalyzed coupling reaction to synthesize biaryl compounds. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in organic synthesis .

Case Study 2: Drug Development

A recent investigation focused on derivatives of this compound for developing anti-cancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of dimethyl 2-iodobenzene-1,3-dicarboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparación Con Compuestos Similares

Dimethyl 2-iodobenzene-1,3-dicarboxylate can be compared with other similar compounds, such as:

Dimethyl 2-bromobenzene-1,3-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in coupling reactions due to the lower reactivity of the carbon-bromine bond.

Dimethyl 2-chlorobenzene-1,3-dicarboxylate: Contains a chlorine atom, which is even less reactive than bromine in substitution and coupling reactions.

Dimethyl 2-fluorobenzene-1,3-dicarboxylate: The fluorine atom is highly electronegative, making the compound less reactive in nucleophilic substitution reactions but useful in other contexts due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in the high reactivity of the carbon-iodine bond, making it particularly useful in various organic synthesis applications.

Actividad Biológica

Dimethyl 2-iodobenzene-1,3-dicarboxylate (C10H9IO4) is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of iodine and two carboxylate groups attached to a benzene ring. Its molecular structure can be summarized as follows:

- Molecular Formula : C10H9IO4

- Molecular Weight : 308.08 g/mol

- IUPAC Name : this compound

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these investigations:

| Cell Line | IC50 (µg/mL) | Viability (%) at IC50 | Mechanism of Action |

|---|---|---|---|

| HepG2 (liver) | 42 | 67.7 | Induction of apoptosis |

| MCF-7 (breast) | 100 | 78.14 | Cell cycle arrest |

| NIH 3T3 (normal) | >500 | 96.11 | Minimal cytotoxicity |

| HaCaT (normal) | >250 | 82.23 | Minimal cytotoxicity |

The compound exhibited significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines while demonstrating considerably less toxicity towards normal cell lines NIH 3T3 and HaCaT. The observed IC50 values indicate that this compound preferentially targets cancerous cells, suggesting its potential as an anticancer agent .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, including cell rounding and membrane blebbing.

- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in various studies.

Study on HepG2 Cells

In a specific study focusing on HepG2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 50 µg/mL, significant morphological alterations were noted under phase contrast microscopy, indicating effective induction of apoptosis .

Study on MCF-7 Cells

Another investigation highlighted the effects on MCF-7 breast cancer cells, where the compound demonstrated an IC50 value of 100 µg/mL. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer .

Safety and Toxicology

Despite its promising anticancer activity, safety assessments are crucial for any therapeutic candidate. Preliminary data suggest that this compound exhibits low toxicity towards normal cell lines at higher concentrations (>250 µg/mL), indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

dimethyl 2-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559954 | |

| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106589-18-8 | |

| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.